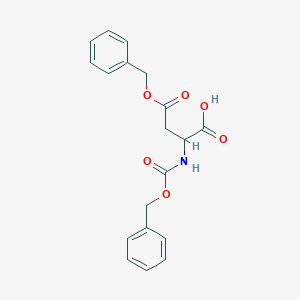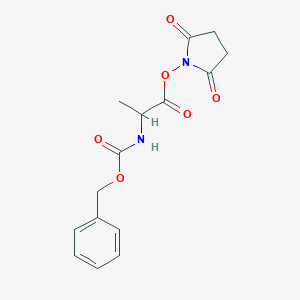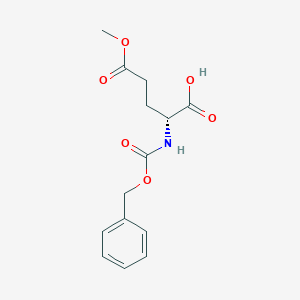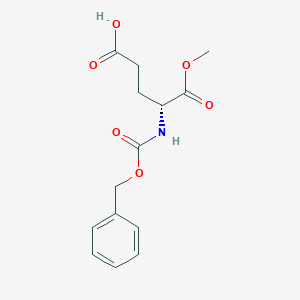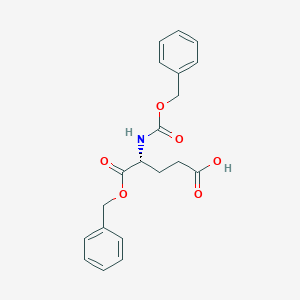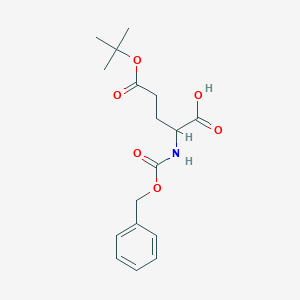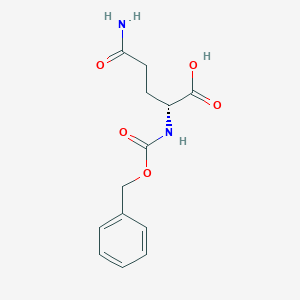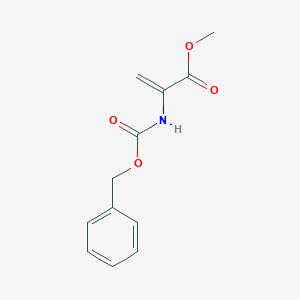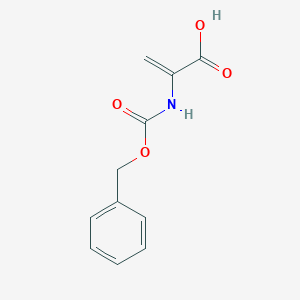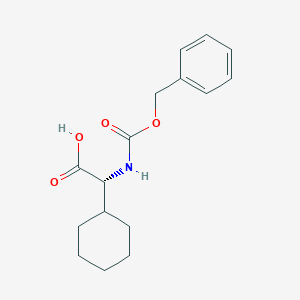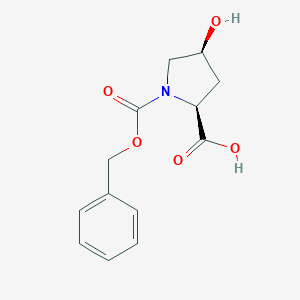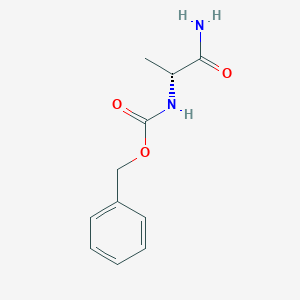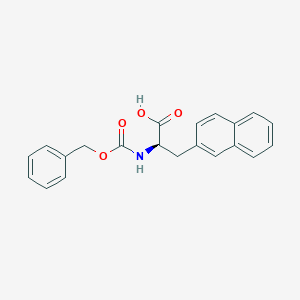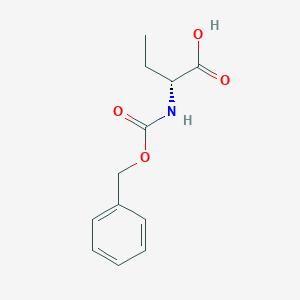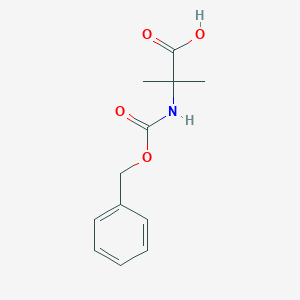
Z-Aib-OH
概述
描述
Z-Aib-OH, also known as Z-2-Methylalanine, is an alanine derivative . Its molecular formula is C12H15NO4 .
Synthesis Analysis
Z-Aib-OH is used in peptide synthesis . A sustainable solution-phase peptide synthesis method has been reported, which uses propylphosphonic anhydride T3P® as the coupling reagent and N-benzyloxycarbonyl-protecting group (Z), which is easily removed by hydrogenation .Molecular Structure Analysis
The molecular weight of Z-Aib-OH is 237.25 . More detailed structural analysis may require specific experimental techniques.Chemical Reactions Analysis
Z-Aib-OH is involved in solution phase peptide synthesis . It’s also used in the synthesis of cyclic tetrapeptides .Physical And Chemical Properties Analysis
Z-Aib-OH has a density of 1.2±0.1 g/cm3, a boiling point of 423.0±38.0 °C at 760 mmHg, and a flash point of 209.6±26.8 °C . Its molar refractivity is 61.2±0.3 cm3 .科学研究应用
-
Conformation-specific Spectroscopy of Capped, Gas-phase Aib Oligomers
- Application: This research tests the Aib residue as a 3 10 -helix former. The conformational preferences of a series of capped peptides containing the helicogenic amino acid aminoisobutyric acid (Aib) (Z-Aib-OH, Z- (Aib) 2 -OMe, and Z- (Aib) 4 -OMe) are studied in the gas phase under expansion-cooled conditions .
- Method: Implementing single-conformation IR spectroscopy in the NH stretch region, Z-Aib-OH and Z- (Aib) 2 -OMe are both observed to have minor conformations that exhibit dihedral angles consistent with the 3 10 -helical portion of the Ramachandran map .
- Results: These results show Aib to be a 3 10 -helix former in the gas phase at the earliest stages of oligomer growth .
-
Facile Ring Opening Reaction of Oxazolone
- Application: This research involves the use of Z-Aib-OH in an ethylcarbodiimide(EDC)-mediated coupling condition with a highly reactive cyclohexylamine .
- Method: The formation of the oxazolone and the amidation product are monitored .
- Results: The specific results or outcomes of this application are not detailed in the source .
- Speeding up Sustainable Solution-Phase Peptide Synthesis
- Application: This research involves the use of Z-Aib-OH in a fast, widely applicable and green solution-phase peptide synthesis (GSolPPS) via a continuous protocol .
- Method: The process uses propylphosphonic anhydride T3P® as the coupling reagent and N-benzyloxycarbonyl-protecting group (Z), which is easily removed by hydrogenation . The iterative process was performed in EtOAc, pushing further on overall sustainability .
- Results: The efficiency of the synthetic protocol in terms of conversion, racemization and reaction times allowed extending the scope of the work to the synthesis of the standard peptide Leu-enkephalin as a proof of concept .
安全和危害
属性
IUPAC Name |
2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,10(14)15)13-11(16)17-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVCSJBBYNYZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304068 | |
| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Aib-OH | |
CAS RN |
15030-72-5 | |
| Record name | 15030-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]-2-methylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15030-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

